molecular formula C16H21NO4 B1404514 2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid CAS No. 1158755-34-0

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid

Cat. No. B1404514
M. Wt: 291.34 g/mol
InChI Key: GWWGBEWIQQTBEL-UHFFFAOYSA-N
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Description

The compound “2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid” is a type of organic compound. It contains a tert-butoxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .


Synthesis Analysis

The synthesis of compounds with a Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported . This involves using oxalyl chloride in methanol .


Molecular Structure Analysis

The molecular structure of the compound involves a tert-butoxycarbonyl group attached to a tetrahydroisoquinoline structure . The Boc group is used as a protecting group for amines in organic synthesis .


Chemical Reactions Analysis

The Boc group can be removed from the compound through a process called deprotection . This involves the use of strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Scientific Research Applications

Synthesis Techniques

  • Improved Synthesis Approach : An enhanced synthesis method using a modified Pictet-Spengler reaction for (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed. This process yielded a 95% product with minimal racemization and a 99.4% enantiomeric excess after recrystallization (Liu et al., 2008).

  • Novel Tert-butoxycarbonylation Reagent : The compound 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is used as a tert-butoxycarbonylation reagent for substrates containing acidic protons, such as phenols and aromatic amines, under mild conditions without a base (Saito et al., 2006).

  • Application in Synthesis of Tetrahydroquinolines : N-(tert-butoxycarbonyl)anilines have been transformed into N-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolines through directed ortho lithiation. This provides a new versatile approach for synthesizing quinoline ring nuclei (Reed et al., 1988).

Chemical Reactions and Properties

  • Chemoselective Reactions : The compound demonstrates chemoselective reactions in high yield under mild conditions, particularly as a tert-butoxycarbonylation reagent for amine hydrochlorides and phenols (Ouchi et al., 2002).

  • Redox-Neutral Annulations : The compound is involved in redox-neutral annulations with certain aldehydes, facilitating dual C-H bond functionalization. This is significant in synthetic chemistry due to its efficiency and the potential for diverse applications (Zhu et al., 2017).

  • Synthesis of Isoquinoline Derivatives : It plays a crucial role in the synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines, showcasing its versatility in creating complex organic compounds (Clark et al., 1994).

Enantiomeric Resolutions and Syntheses

  • Enantiomeric Resolutions : Enantiomers of 1,2,3,4-tetrahydroisoquinoline-1-acetic acids were prepared through kinetic resolution using Burkholderia cepacia lipase. This method underscores the compound's significance in achieving enantioselectivity in organic synthesis (Paál et al., 2008).

  • Synthesis of Novel Derivatives : The compound has been utilized in the synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives, demonstrating its applicability in creating new molecular structures with potential biological activities (Rao et al., 2020).

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in dipeptide synthesis has been suggested as a future direction . This could expand the applicability of amino acid ionic liquids (AAILs) in organic synthesis .

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-7-6-12-5-4-11(9-14(18)19)8-13(12)10-17/h4-5,8H,6-7,9-10H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWGBEWIQQTBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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